molecular formula C17H17N9 B6447458 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2640835-09-0

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Cat. No. B6447458
CAS RN: 2640835-09-0
M. Wt: 347.4 g/mol
InChI Key: OYLLNKDERVCFQO-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine, also known as PPP, is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry. It is a derivative of pyrazole and pyridazine and has been found to possess a wide range of biological activities. PPP has been studied for its potential anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer activities. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.

Scientific Research Applications

Energetic Materials

This compound could potentially be used in the development of energetic materials . Energetic materials are a class of materials with high amount of stored chemical energy that can be released, and they are used in everything from airbags and rocket propellants to explosives.

C–H Functionalization

The compound could be used in C–H functionalization . This is a type of reaction where a carbon–hydrogen bond is replaced by a carbon–X bond (X being any electronegative element). This process is important in the field of organic synthesis.

Synthesis of Biologically Active Compounds

The compound could be used in the synthesis of biologically active compounds . These compounds have biological activity and can be used in the development of pharmaceuticals and other therapeutic treatments.

Inhibitors

The compound could potentially be used to create inhibitors . Inhibitors are substances that slow down or stop chemical reactions, and they are often used in medicine to control or block the action of harmful enzymes or proteins.

Dipeptidylpeptidase 4 Inhibitors

The compound could potentially be used to prepare dipeptidylpeptidase 4 inhibitors . These inhibitors are a class of drugs that are used to treat diabetes.

GIRK1/2 Activators

The compound could potentially be used in the development of GIRK1/2 activators . GIRK channels are a type of potassium channel that are activated by G proteins, and they play a role in regulating the electrical activity of cells.

properties

IUPAC Name

4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-5-19-26(8-1)16-3-2-15(21-22-16)23-10-12-24(13-11-23)17-14-4-6-20-25(14)9-7-18-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLNKDERVCFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

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